Benzidine sulphate
Description
Benzidine sulphate ([(1,1'-biphenyl)-4,4'-diyl]diammonium sulfate) is a sulfate salt derived from benzidine, a biphenyl amine. It is primarily formed during the benzidine transformation, a reaction where hydrazo compounds rearrange under acidic conditions, yielding benzidine derivatives separated via differential sulfate solubilities . This compound is a critical intermediate in synthesizing azo dyes and pigments. However, benzidine and its derivatives, including this compound, are classified as potent human carcinogens due to their metabolic activation into DNA-binding electrophiles .
Properties
IUPAC Name |
[4-(4-azaniumylphenyl)phenyl]azanium;sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.H2O4S/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;1-5(2,3)4/h1-8H,13-14H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXJIQNURSAHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[NH3+])[NH3+].[O-]S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
531-86-2, 92-87-5 (Parent) | |
| Details | Compound: [1,1′-Biphenyl]-4,4′-diamine, sulfate (1:1) | |
| Record name | [1,1′-Biphenyl]-4,4′-diamine, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: [1,1′-Biphenyl]-4,4′-diamine, sulfate (1:1) | |
| Record name | Benzidine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2043905 | |
| Record name | Benzidine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21136-70-9, 531-86-2 | |
| Record name | [1,1′-Biphenyl]-4,4′-diamine, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21136-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzidine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzidine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzidine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzidine is typically synthesized from nitrobenzene through a two-step process. First, nitrobenzene is reduced to 1,2-diphenylhydrazine using iron powder as the reducing agent. This intermediate is then treated with mineral acids, such as hydrochloric acid or sulphuric acid, to induce a rearrangement reaction, forming benzidine .
Industrial Production Methods: In industrial settings, benzidine sulphate is produced by further reacting benzidine with sulphuric acid. The reaction conditions are carefully controlled to ensure the formation of the sulphate salt, which is then isolated and purified .
Chemical Reactions Analysis
Types of Reactions: Benzidine sulphate undergoes various chemical reactions, including:
Oxidation: Benzidine can be oxidized to form quinone-related derivatives.
Reduction: Benzidine can be reduced to form hydrazobenzene.
Substitution: Benzidine can undergo substitution reactions, such as chlorination and bromination, to form tetrachlorobenzidine and tetrabromobenzidine, respectively
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium dichromate and hydrogen peroxide.
Reducing Agents: Iron powder is commonly used for reduction reactions.
Acids: Hydrochloric acid and sulphuric acid are frequently used in substitution reactions
Major Products:
Oxidation Products: Quinone-related derivatives.
Reduction Products: Hydrazobenzene.
Substitution Products: Tetrachlorobenzidine, tetrabromobenzidine
Scientific Research Applications
Chemical Analysis
Benzidine sulfate is primarily recognized for its role in analytical chemistry. It serves as a reagent in several tests due to its ability to react with various substances.
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Detection of Sulfate Ions :
Benzidine sulfate can be used to analyze sulfate concentrations in solutions. The compound reacts with sulfate ions, allowing for quantification through titration methods. This application is essential in environmental monitoring and quality control in industrial processes. -
Detection of Hydrogen Cyanide and Phenols :
Historically, benzidine was used for detecting hydrogen cyanide and phenol in atmospheric samples. The oxidation of benzidine results in a color change that can be quantitatively measured, although modern methods have largely replaced this due to safety concerns .
Dye Production
Benzidine sulfate has been a precursor in the synthesis of various dyes, particularly azo dyes. These dyes are widely used in textile and leather industries.
- Azo Dyes :
Benzidine serves as a base material for producing azo dyes, which are characterized by their vivid colors and stability. Although the production of benzidine itself has ceased in many regions due to carcinogenic risks, its derivatives like benzidine sulfate may still be involved in dye formulations .
Laboratory Applications
In laboratory settings, benzidine sulfate finds utility as a reagent for specific staining techniques.
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Staining for Microscopy :
Certain dyes containing benzidine as an impurity are still employed as stains for microscopy, aiding in the visualization of biological specimens . -
Blood Detection Tests :
Benzidine was historically used in clinical laboratories for blood detection due to its reaction with hemoglobin, producing a blue-colored compound. Although this method has been largely replaced by safer alternatives, it highlights the compound's historical significance in medical diagnostics .
Case Study 1: Environmental Monitoring
A study conducted on the application of benzidine sulfate for the detection of sulfates in wastewater showed promising results. The method involved titrating a sample with standard sodium hydroxide using phenolphthalein as an indicator. The accuracy of this method was validated against other established techniques, demonstrating its reliability for environmental assessments.
Case Study 2: Textile Industry
An analysis of dye production processes revealed that while direct use of benzidine has declined, derivatives such as benzidine sulfate continue to play a role in formulating specific dye products. Manufacturers have adapted their processes to ensure compliance with health regulations while maintaining color quality and stability.
Mechanism of Action
Benzidine sulphate exerts its effects primarily through its interaction with cellular DNA. It is metabolized by cytochrome P450 enzymes to form electrophilic compounds that can bind covalently to DNA, leading to mutations and potentially carcinogenic effects . The molecular targets include DNA bases, and the pathways involved are related to DNA repair mechanisms and cell cycle regulation .
Comparison with Similar Compounds
Research Implications
- Synthetic Chemistry: this compound’s solubility properties are exploited in the benzidine transformation for dye synthesis, though safer alternatives are sought due to carcinogenicity .
- Metabolic Studies : Comparative studies highlight species-specific differences in benzidine metabolism; hamsters exhibit higher N-hydroxylase activity than rats, affecting toxicological outcomes .
- Regulatory Considerations : The stability and transport mechanisms of this compound versus its glucuronide/acetylated analogues inform risk assessments for occupational exposure and environmental contamination.
Q & A
Q. What are the critical safety protocols for handling benzidine sulphate in laboratory settings?
this compound is classified as a hazardous substance due to its carcinogenic potential (Group 1 IARC) . Key safety measures include:
- Use of fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles) to minimize inhalation and dermal exposure.
- Storage in sealed, labeled containers away from oxidizing agents.
- Immediate neutralization of spills using inert absorbents (e.g., vermiculite) followed by disposal via approved hazardous waste protocols .
- Regular monitoring of workplace air quality to ensure compliance with occupational exposure limits (OELs) .
Q. How can researchers validate the purity and structural identity of synthesized this compound?
Methodological steps include:
- Elemental analysis (combustion analysis) to confirm C, H, N, and S content .
- Spectroscopic techniques :
- FT-IR to identify sulfate (SO₄²⁻) stretching vibrations (~1100 cm⁻¹) and aromatic C-H bonds.
- ¹H/¹³C NMR to verify benzidine backbone protons and sulfonic group integration .
- Chromatographic purity assessment (HPLC or TLC) with UV detection, ensuring ≥95% purity .
Q. What are the standard synthetic routes for this compound, and how can experimental reproducibility be ensured?
Common methods involve sulfonation of benzidine using concentrated sulfuric acid under controlled temperatures (40–60°C) . For reproducibility:
- Document reaction parameters (molar ratios, temperature gradients, stirring rates) meticulously.
- Include negative controls (e.g., omitting H₂SO₄) to confirm product specificity.
- Cross-validate yields and purity with independent techniques (e.g., melting point analysis vs. HPLC) .
Advanced Research Questions
Q. How can conflicting data on this compound’s environmental persistence be resolved in interdisciplinary studies?
Contradictions often arise from variations in experimental conditions (pH, microbial activity). Researchers should:
- Perform meta-analyses of existing studies to identify confounding variables .
- Design controlled degradation experiments under standardized conditions (e.g., OECD 301 guidelines) while measuring half-life via LC-MS .
- Use chemodynamic modeling to predict behavior across ecosystems, validating predictions with field data .
Q. What advanced spectroscopic or computational methods are suitable for studying this compound’s interaction with DNA?
- Surface-Enhanced Raman Spectroscopy (SERS) can detect DNA adduct formation at trace concentrations .
- Molecular dynamics simulations (e.g., AMBER or GROMACS) model binding affinities to guanine residues, highlighting intercalation mechanisms .
- Circular Dichroism (CD) to monitor conformational changes in DNA helicity post-exposure .
Q. How should researchers address inconsistencies in toxicity data between in vitro and in vivo models for this compound?
- Conduct dose-response alignment using physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities .
- Evaluate metabolic activation pathways (e.g., cytochrome P450-mediated oxidation) in both systems via metabolomic profiling .
- Apply Bayesian statistical frameworks to quantify uncertainty and improve cross-model extrapolation .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent genotoxicity in this compound studies?
- Non-linear regression (e.g., Hill equation) to model EC₅₀ values in comet assay or micronucleus test data .
- ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups, ensuring normality via Shapiro-Wilk tests .
- Benchmark dose (BMD) modeling for risk assessment, prioritizing lower confidence limits (BMDL₁₀) over NOAEL/LOAEL thresholds .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?
- Curate a database of analogues (e.g., benzidine dihydrochloride, benzidine acetate) with experimental toxicity data .
- Apply quantitative SAR (QSAR) tools (e.g., OECD Toolbox) to predict mutagenicity based on electronic (HOMO/LUMO) and steric descriptors .
- Validate models with in silico docking studies (AutoDock Vina) against DNA repair enzymes like O⁶-alkylguanine-DNA alkyltransferase .
Ethical and Reporting Considerations
Q. What ethical guidelines apply when publishing contradictory findings on this compound’s mechanisms of action?
Q. How should researchers document failed experiments or non-reproducible results involving this compound?
- Include detailed negative results in supplementary materials to prevent redundant efforts .
- Perform root-cause analysis (e.g., Ishikawa diagrams) to identify potential errors in synthesis or instrumentation .
- Discuss non-reproducibility in the context of environmental variables (humidity, light exposure) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
